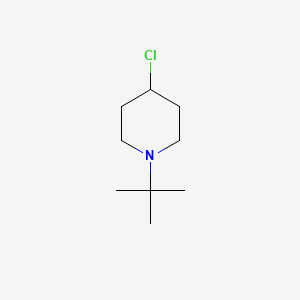
1-Tert-butyl-4-chloropiperidine
Vue d'ensemble
Description
1-Tert-butyl-4-chloropiperidine, also known as this compound, is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Tert-butyl-4-chloropiperidine is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group and a chlorine atom on the piperidine ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its potential applications.
Chemical Structure and Properties
This compound has the molecular formula C11H18ClN. The presence of the tert-butyl group provides significant steric hindrance, which can influence its interaction with biological targets.
Synthesis Methods
There are several synthetic routes for producing this compound. Notably:
- Thionyl Chloride Method : This method employs thionyl chloride in the presence of tetrabutylammonium chloride to facilitate chlorination while minimizing side reactions, yielding the compound with an efficiency of up to 85% .
- Dimethyliminium Salt Method : An alternative synthesis involves using methylmagnesium chloride to generate the tert-butyl group from a dimethyliminium salt, achieving an overall yield of 71% .
Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective properties. It has been studied for its potential to modulate neurotransmitter pathways, particularly those involved in neurodegenerative diseases. The compound's ability to interact with various receptors suggests it could play a role in protecting neuronal cells from damage .
Anti-inflammatory Properties
Derivatives of this compound have shown promise in exhibiting anti-inflammatory effects. These compounds are being explored for their potential to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Antimicrobial Activity
Some studies have reported that piperidine derivatives, including this compound, possess antimicrobial properties. They have been evaluated for their efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as ion channels and receptors involved in neurotransmission. For instance, it may block potassium channels in T lymphocytes, leading to immunosuppressive effects .
Study on Neuroprotection
A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of derivatives of this compound against oxidative stress-induced cell death. The findings showed that certain derivatives significantly reduced cell death and inflammation markers in neuronal cell lines .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Derivative A | 10 | Neuroprotection |
| Derivative B | 15 | Anti-inflammatory |
Study on Antimicrobial Activity
In another study focused on antimicrobial activity, researchers tested various piperidine derivatives against Staphylococcus aureus. The results indicated that this compound exhibited notable antibacterial activity with an MIC value of 32 µg/mL .
Propriétés
IUPAC Name |
1-tert-butyl-4-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMXPYHJTVUJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465374 | |
| Record name | 1-tert-butyl-4-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-81-0 | |
| Record name | 1-tert-butyl-4-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













